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molecular formula C8H10O3 B1654307 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester CAS No. 21987-33-7

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester

Cat. No. B1654307
M. Wt: 154.16 g/mol
InChI Key: OZONFNLDQRXRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05234900

Procedure details

To a mixture of 93.0 g (1.37 mmol) of furan and 0.50 g (8.6 mmol) of propylene oxide was added 47.0 g (0.52 mmol) acryloyl chloride at ambient temperature. The mixture was stirred under a nitrogen atmosphere for tree days in the dark. The mixture was then added to a solution of 45.0 ml (0.556 mol) pyridine and 45.0 ml of methanol in 100 ml methylene chloride at 0° C. The mixture was warmed to ambient temperature after the addition was complete. After 1 hour, water was added to the mixture and the layers were separated. The aqueous layer was extracted two times with methylene chloride. The combined organic layers were washed with water, brine and dried over magnesium sulfate and concentrated in vacuo to yield 66.3 g of dark oil containing a 2:1 ratio of exo:endo isomers. Flash chromatography of 4.0 g in 20:1 hexanes:ethyl acetate on 320 g of silica gel separated the endo and exo isomers.
Name
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH2:6]1[O:9][CH:7]1C.C(Cl)(=[O:13])C=C.N1[CH:20]=[CH:19]C=CC=1>C(Cl)Cl.O.CO>[CH:5]12[O:1][CH:2]([CH:19]=[CH:20]1)[CH2:3][CH:4]2[C:6]([O:9][CH3:7])=[O:13]

Inputs

Step One
Name
Quantity
93 g
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
0.5 g
Type
reactant
Smiles
C1C(C)O1
Step Two
Name
Quantity
47 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
45 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under a nitrogen atmosphere for tree days in the dark
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted two times with methylene chloride
WASH
Type
WASH
Details
The combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield 66.3 g of dark oil
ADDITION
Type
ADDITION
Details
containing a 2:1 ratio of exo
CUSTOM
Type
CUSTOM
Details
Flash chromatography of 4.0 g in 20:1 hexanes:ethyl acetate on 320 g of silica gel separated the endo and exo isomers

Outcomes

Product
Details
Reaction Time
1 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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